molecular formula C22H23NO5 B271921 4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

Cat. No.: B271921
M. Wt: 381.4 g/mol
InChI Key: AFVOGMQEVUKAKK-UHFFFAOYSA-N
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Description

4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a furan ring, which is further substituted with a 3,4-dimethoxyphenethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to its combination of a benzoic acid moiety, a furan ring, and a 3,4-dimethoxyphenethylamine group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogues.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

4-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H23NO5/c1-26-20-9-3-15(13-21(20)27-2)11-12-23-14-18-8-10-19(28-18)16-4-6-17(7-5-16)22(24)25/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,25)

InChI Key

AFVOGMQEVUKAKK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)[O-])OC

Origin of Product

United States

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